4-(Cyclopentylsulfanyl)-3-fluoroaniline
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Overview
Description
4-(Cyclopentylsulfanyl)-3-fluoroaniline is an organic compound characterized by the presence of a cyclopentylsulfanyl group and a fluorine atom attached to an aniline ring
Mechanism of Action
Pharmacokinetics
Its molecular weight (2113 g/mol ) is within the range that is generally favorable for oral bioavailability.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, its stability could be affected by storage temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentylsulfanyl)-3-fluoroaniline typically involves the introduction of the cyclopentylsulfanyl group and the fluorine atom onto the aniline ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-chloro-3-fluoroaniline, is reacted with cyclopentylthiol in the presence of a base like sodium hydride. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentylsulfanyl)-3-fluoroaniline can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can facilitate reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Cyclopentylsulfanyl)-3-fluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclopentylsulfanyl)-3-chloroaniline
- 4-(Cyclopentylsulfanyl)-3-bromoaniline
- 4-(Cyclopentylsulfanyl)-3-iodoaniline
Uniqueness
4-(Cyclopentylsulfanyl)-3-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. The fluorine atom can enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical syntheses and applications.
Properties
IUPAC Name |
4-cyclopentylsulfanyl-3-fluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNS/c12-10-7-8(13)5-6-11(10)14-9-3-1-2-4-9/h5-7,9H,1-4,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEULMNOKUHBVQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=C(C=C(C=C2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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